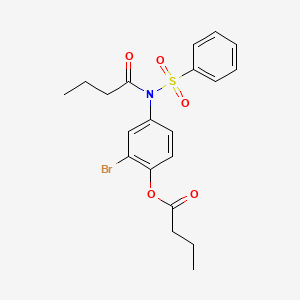

Butyric acid 4-(benzenesulfonyl-butyryl-amino)-2-bromo-phenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butyric acid 4-(benzenesulfonyl-butyryl-amino)-2-bromo-phenyl ester, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, cancer invasion, and metastasis.

Aplicaciones Científicas De Investigación

Photovoltaic Applications : One study demonstrates the use of an amine-based fullerene derivative in polymer solar cells, highlighting its potential in nano-structured organic solar cells (Lv et al., 2014). This suggests that Butyric acid derivatives may have applications in enhancing the efficiency of solar energy conversion.

Enzymatic Kinetic Resolution : Research has been conducted on the kinetic resolution of primary amines using carboxylic acids and their esters as acyl donors, emphasizing their selectivity and potential in chemical synthesis (Nechab et al., 2007).

Electronic Structure Analysis in Organic Electronics : Studies on the electronic structures of fullerene derivatives, including Butyric acid esters, provide insights into their roles as n-type materials in organic photovoltaics (Nakanishi et al., 2014). This is important for the development of new materials in organic electronics.

Photocleavable Protecting Groups : Research on benzocoumarin derivatives as photocleavable protecting groups for carboxylic acids, including Butyric acid, indicates potential applications in photoresponsive materials (Soares et al., 2015).

Synthesis of Amino Acids : The synthesis of N-Boc-α-amino acids with nucleobase residues, including Butyric acid derivatives, has implications for the preparation of chiral PNA (peptidic nucleic acids), which are crucial in bioorganic chemistry (Lenzi et al., 1995).

Polymerization and Material Science : Studies on the ring-opening polymerization of functional cyclic esters, including Butyric acid derivatives, offer insights into the design and synthesis of hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Propiedades

IUPAC Name |

[4-[benzenesulfonyl(butanoyl)amino]-2-bromophenyl] butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO5S/c1-3-8-19(23)22(28(25,26)16-10-6-5-7-11-16)15-12-13-18(17(21)14-15)27-20(24)9-4-2/h5-7,10-14H,3-4,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRNHZSYWLCCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Br)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

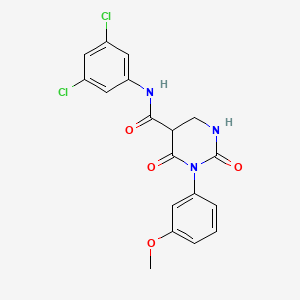

![2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2817273.png)

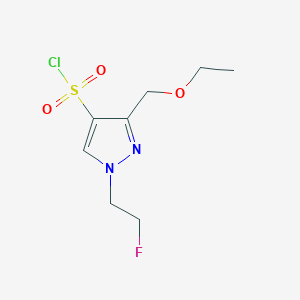

![N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2817279.png)

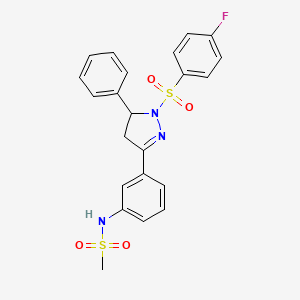

![N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2817291.png)

![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2817293.png)

![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)